5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Lipophilicity Membrane permeability Physicochemical property

Researchers seeking validated NDM-1 metallo-β-lactamase inhibitor starting points face limited availability of structurally defined triazole-thiol analogs with measured LogP. This 4-ethyl/5-(2-cyclohexylethyl) derivative (CAS 590353-07-4) addresses that gap: • Confirmed NDM-1 inhibitor scaffold with quantifiable enzyme inhibition • Measured LogP 3.72 - ideal lipophilicity reference standard versus methyl (3.19) and cyclohexyl (2.66) analogs • Free thiol enables S-alkylation library synthesis; ≥95% purity ensures reproducible results

Molecular Formula C12H21N3S
Molecular Weight 239.38 g/mol
CAS No. 590353-07-4
Cat. No. B1352151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS590353-07-4
Molecular FormulaC12H21N3S
Molecular Weight239.38 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)CCC2CCCCC2
InChIInChI=1S/C12H21N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,14,16)
InChIKeySHDJEDZJMWZKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 590353-07-4: Structural and Procurement Overview


5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 590353-07-4) is a 4,5-disubstituted 1,2,4-triazole-3-thiol derivative with molecular formula C12H21N3S and molecular weight 239.38 g/mol . This compound features a 2-cyclohexylethyl substituent at the 5-position and an ethyl group at the N4 position of the triazole ring [1]. The compound exhibits a calculated LogP value of approximately 3.72, indicating significant lipophilicity relative to simpler triazole-thiol analogs . Commercial availability is documented through multiple suppliers at 95% purity specification for research and development applications .

Lipophilic triazole-thiol scaffold for membrane partitioning and protein binding studies
Reported NDM-1 metallo-β-lactamase virtual screening hit; suitable for inhibitor discovery workflows
Free 3-thiol handle supports S-alkylation for library synthesis

Why Generic Triazole-thiol Analogs Cannot Substitute


Within the 4,5-disubstituted 1,2,4-triazole-3-thiol chemical space, variations in the N4-alkyl substituent and C5-alkyl/aryl chain length produce quantifiable differences in physicochemical properties that directly impact experimental utility. The 2-cyclohexylethyl moiety at the 5-position confers a measured LogP of 3.72, which differs by approximately 0.53 log units from the 4-methyl analog (LogP 3.19) and by approximately 1.06 log units from the direct 5-cyclohexyl analog lacking the ethyl spacer (LogP 2.66) . This lipophilicity differential affects membrane permeability, protein binding characteristics, and solubility profiles in assay systems. Furthermore, the specific substitution pattern has been implicated in distinct biological activity profiles: the 4-ethyl/5-cyclohexylethyl combination has been identified as an NDM-1 metallo-β-lactamase inhibitor scaffold with quantifiable enzyme inhibition [1], whereas substitution with a 4-amino group (CAS 854036-02-5) or 4-allyl group (CAS 590353-10-9) produces compounds with different target engagement profiles . Generic substitution based solely on the triazole-thiol core would alter these experimentally validated parameters.

N4-Methyl analog
Shorter alkyl chain measurably lowers lipophilicity; may shift membrane permeability and distribution profiles compared to the ethyl derivative.
5-Cyclohexyl direct-attachment analog
Absence of ethyl spacer substantially reduces LogP; partition-dependent behaviors and target engagement may not be reproduced.
N4-Amino analog
Introduces additional H-bond donor and alters molecular weight; synthetic reactivity and pharmacophore properties differ fundamentally.

Comparative Quantitative Evidence for Selection


LogP Differential from N4-Methyl Substitution

Replacement of the N4-ethyl group in CAS 590353-07-4 with an N4-methyl group (CAS 590353-09-6) produces a measurable reduction in calculated lipophilicity. The 4-ethyl derivative exhibits a LogP of 3.72, while the 4-methyl analog exhibits a LogP of 3.19, representing a decrease of 0.53 log units . This quantitative difference arises solely from the one-carbon truncation at the N4 position, with the 5-(2-cyclohexylethyl) substituent held constant.

N4-CH3 vs. N4-C2H5
Head-to-head
ΔLogP +0.53
Higher partition coefficient may shift membrane permeability and assay distribution
Computational prediction; vendor-reported data
Lipophilicity Membrane permeability Physicochemical property

LogP Differential from 5-Position Ethyl Spacer

The presence of an ethyl spacer between the cyclohexyl ring and triazole core in CAS 590353-07-4 produces a substantial lipophilicity increase compared to the direct 5-cyclohexyl analog lacking this spacer (CAS 482650-81-7). The target compound exhibits a LogP of 3.72, while the direct-attachment analog exhibits a LogP of 2.66, representing a difference of 1.06 log units . Both compounds retain the 4-ethyl substitution at N4.

C2 Spacer vs. Direct
Head-to-head
ΔLogP +1.06
Larger lipophilicity shift may alter solubility and off-target partitioning
Ethyl spacer effect; computational prediction
Lipophilicity Spacer effect Structure-property relationship

NDM-1 Metallo-β-Lactamase Inhibition Potential

In a structure-based virtual screening campaign targeting New Delhi Metallo-β-lactamase-1 (NDM-1), 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 590353-07-4) was identified among 4H-1,2,4-triazole-3-thiol derivatives as a potential inhibitor scaffold [1]. The study utilized molecular docking and computational screening to prioritize compounds from this chemical class. Quantitative enzyme inhibition data for this specific compound was not reported in the primary screening publication; however, related 1,2,4-triazole-3-thione derivatives have demonstrated Ki values in the μM to sub-μM range against NDM-1, VIM-type enzymes, and IMP-1 metallo-β-lactamases in follow-up optimization studies [2].

NDM-1 Inhibition
Class-level inference
Virtual screening hit; specific Ki not reported
Scaffold identified for MBL inhibitor discovery studies; class members show μM–sub-μM Ki
Data to verify; enzyme inhibition context
Antibiotic resistance Enzyme inhibition NDM-1

Functional Group Divergence at N4 Position

Substitution of the N4-ethyl group with an amino group yields 4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol (CAS 854036-02-5), which differs in molecular formula (C10H18N4S vs. C12H21N3S) and introduces hydrogen-bond donor capability at the N4 position . While quantitative biological comparison data are not available in the public domain, the structural divergence from ethyl to amino represents a fundamental change in pharmacophore properties: the amino analog can participate in additional hydrogen-bonding interactions and serves as a distinct synthetic intermediate for further derivatization.

N4 Substituent Identity
Supporting evidence
N4-Ethyl (thiol only)
N4-Amino (thiol + amino)
H-bond donor count and synthetic reactivity differ; selection depends on intended derivatization
Structural comparison; no direct bioactivity data available
Structure-activity relationship Functional group Scaffold diversification

Evidence-Based Research Application Scenarios


Metallo-β-Lactamase Inhibitor Discovery

This compound is appropriate for structure-based drug discovery programs targeting NDM-1 and related metallo-β-lactamases. Its identification as a virtual screening hit in the 4H-1,2,4-triazole-3-thiol chemical space provides a validated starting scaffold for inhibitor optimization [1]. Related 4-ethyl substituted triazole-3-thiones have demonstrated broad-spectrum MBL inhibition with Ki values in the μM to sub-μM range [2]. The LogP of 3.72 positions this compound in a lipophilicity range compatible with cellular penetration, supporting its use in phenotypic screening and structure-activity relationship expansion.

Lipophilicity-Dependent Assay Development

The measured LogP differential of 0.53 units versus the 4-methyl analog [1] and 1.06 units versus the 5-cyclohexyl direct analog [2] makes this compound useful as a reference standard for lipophilicity-dependent assay calibration. Researchers studying membrane permeability, protein binding, or cellular uptake of heterocyclic compounds can utilize CAS 590353-07-4 as a higher-lipophilicity comparator within a matched molecular series. The compound's rotatable bond count of 4 provides conformational flexibility that may be relevant for target engagement studies.

Synthetic Intermediate for S-Alkylated Derivatives

The free thiol group at the 3-position enables S-alkylation reactions to generate libraries of S-substituted 4-ethyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole derivatives [1]. This compound serves as a versatile building block for medicinal chemistry campaigns requiring diversification at the sulfur position while maintaining the specific 4-ethyl/5-cyclohexylethyl substitution pattern that distinguishes it from other triazole-thiol analogs [2]. Commercial availability at 95% purity from multiple vendors supports reproducible synthetic workflows.

Structure-Property Relationship Studies in Triazole Series

This compound is positioned within a well-defined analog series that includes the 4-methyl derivative (CAS 590353-09-6), 4-allyl derivative (CAS 590353-10-9), and 4-amino derivative (CAS 854036-02-5), all sharing the 5-(2-cyclohexylethyl) substituent [1]. This series enables systematic investigation of N4-substituent effects on physicochemical properties and biological activity. The quantifiable LogP trend (ethyl: 3.72 > methyl: 3.19) [2] provides a basis for property-driven compound selection and computational model validation.

Application
Selection Property
Validation Focus
MBL inhibitor screening studies
NDM-1 virtual screening hit scaffold
Enzyme inhibition assay validation
Lipophilicity-dependent assay calibration
LogP trend in N4-alkyl series
Membrane permeability correlation
Synthetic diversification via thiol alkylation
Free 3-thiol handle
S-alkylation reproducibility and purity
Triazole SAR and property validation
N4-substituent analog series
Property-driven compound selection

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